Cas no 577698-81-8 (2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-fluorophenyl)acetamide)

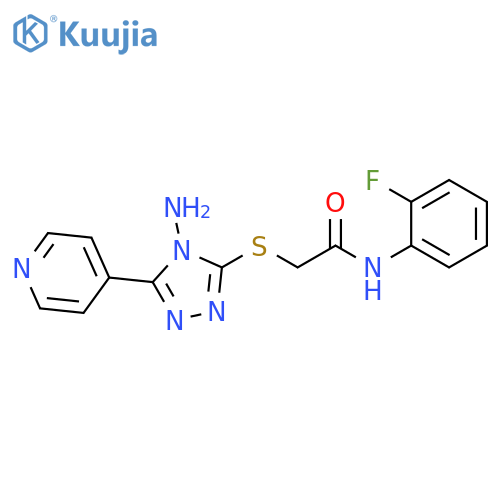

577698-81-8 structure

商品名:2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-fluorophenyl)acetamide

CAS番号:577698-81-8

MF:C15H13FN6OS

メガワット:344.366723775864

CID:5474977

2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-fluorophenyl)acetamide 化学的及び物理的性質

名前と識別子

-

- 2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide

- 2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-fluorophenyl)acetamide

-

- インチ: 1S/C15H13FN6OS/c16-11-3-1-2-4-12(11)19-13(23)9-24-15-21-20-14(22(15)17)10-5-7-18-8-6-10/h1-8H,9,17H2,(H,19,23)

- InChIKey: LNYDMJSPFCYKPM-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=CC=C1F)(=O)CSC1N(N)C(C2C=CN=CC=2)=NN=1

2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-fluorophenyl)acetamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2649-0072-4mg |

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide |

577698-81-8 | 90%+ | 4mg |

$66.0 | 2023-05-16 | |

| Life Chemicals | F2649-0072-25mg |

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide |

577698-81-8 | 90%+ | 25mg |

$109.0 | 2023-05-16 | |

| Life Chemicals | F2649-0072-5μmol |

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide |

577698-81-8 | 90%+ | 5μl |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2649-0072-20μmol |

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide |

577698-81-8 | 90%+ | 20μl |

$79.0 | 2023-05-16 | |

| Life Chemicals | F2649-0072-2μmol |

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide |

577698-81-8 | 90%+ | 2μl |

$57.0 | 2023-05-16 | |

| Life Chemicals | F2649-0072-75mg |

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide |

577698-81-8 | 90%+ | 75mg |

$208.0 | 2023-05-16 | |

| Life Chemicals | F2649-0072-3mg |

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide |

577698-81-8 | 90%+ | 3mg |

$63.0 | 2023-05-16 | |

| Life Chemicals | F2649-0072-15mg |

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide |

577698-81-8 | 90%+ | 15mg |

$89.0 | 2023-05-16 | |

| Life Chemicals | F2649-0072-40mg |

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide |

577698-81-8 | 90%+ | 40mg |

$140.0 | 2023-05-16 | |

| Life Chemicals | F2649-0072-50mg |

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide |

577698-81-8 | 90%+ | 50mg |

$160.0 | 2023-05-16 |

2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-fluorophenyl)acetamide 関連文献

-

Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

577698-81-8 (2-{4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylsulfanyl}-N-(2-fluorophenyl)acetamide) 関連製品

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 2227246-92-4(Fmoc-PEG12-NHS ester)

- 938014-02-9(N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-cyclopropylbutanamide)

- 1361490-29-0(4,3',4',5'-Tetrachloro-2,3,5,6-tetrafluorobiphenyl)

- 855474-56-5(butyl(hexan-2-yl)amine)

- 68551-17-7(Isoalkanes, C10-13)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量